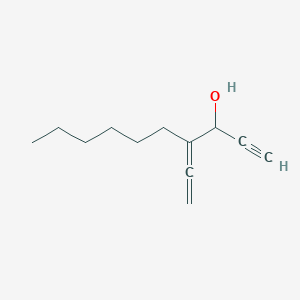![molecular formula C64H42 B14230934 1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene CAS No. 723285-24-3](/img/structure/B14230934.png)
1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which consists of a pyrene core substituted with four biphenyl groups at the 1, 3, 6, and 8 positions. The presence of these biphenyl groups significantly enhances the compound’s electronic and optical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to attach the biphenyl groups to the pyrene core. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
科学研究应用
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is largely dependent on its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s behavior in different environments, such as in biological systems or electronic devices.
相似化合物的比较
Similar Compounds
1,3,6,8-Tetra(4-carboxyphenyl)pyrene: Similar structure but with carboxylic acid groups instead of biphenyl groups.
1,3,6,8-Tetrabromopyrene: Contains bromine atoms instead of biphenyl groups.
1,3,6,8-Tetra(2-thiophenyl)pyrene: Substituted with thiophene groups instead of biphenyl groups.
Uniqueness
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is unique due to the presence of biphenyl groups, which enhance its electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability, such as in organic electronics and fluorescent probes.
属性
CAS 编号 |
723285-24-3 |
|---|---|
分子式 |
C64H42 |
分子量 |
811.0 g/mol |
IUPAC 名称 |
1,3,6,8-tetrakis(2-phenylphenyl)pyrene |
InChI |
InChI=1S/C64H42/c1-5-21-43(22-6-1)47-29-13-17-33-51(47)59-41-60(52-34-18-14-30-48(52)44-23-7-2-8-24-44)56-39-40-58-62(54-36-20-16-32-50(54)46-27-11-4-12-28-46)42-61(57-38-37-55(59)63(56)64(57)58)53-35-19-15-31-49(53)45-25-9-3-10-26-45/h1-42H |
InChI 键 |
WUPYCWSDUADWDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC=CC=C7C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C1=CC=CC=C1C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



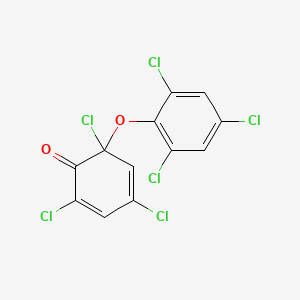
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
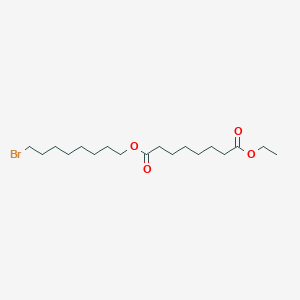
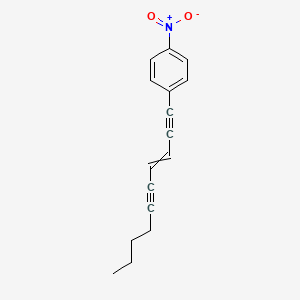
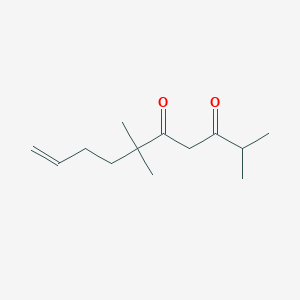
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
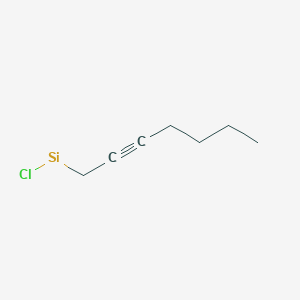
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

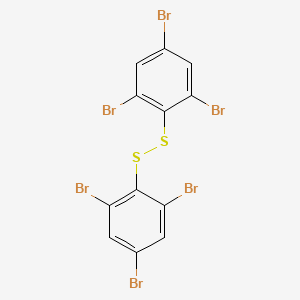
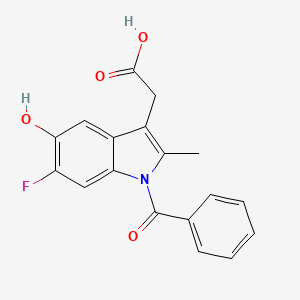
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
